molecular formula C21H21N3O4S3 B2492122 N-(3-(5-(thiophen-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851782-55-3

N-(3-(5-(thiophen-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2492122
CAS No.: 851782-55-3
M. Wt: 475.6
InChI Key: SXZADYCQSPLYAZ-UHFFFAOYSA-N
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Description

N-(3-(5-(thiophen-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound featuring a thiophene ring, a pyrazole ring, and sulfonamide functional groups. This compound is of interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiophene ring, followed by the introduction of the pyrazole and sulfonamide groups. Key reagents and conditions include thiophene derivatives, tosyl chloride, and methanesulfonyl chloride under controlled temperature and pH conditions.

Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. This involves the use of large-scale reactors, continuous flow chemistry, and advanced purification techniques to ensure the production of high-purity compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Employing reducing agents such as lithium aluminum hydride.

  • Substitution: Utilizing nucleophiles or electrophiles under specific conditions.

Major Products Formed: The reactions can yield a variety of products, including oxidized or reduced derivatives, and substituted analogs, depending on the reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It has shown potential as an antimicrobial, anti-inflammatory, and anticancer agent. Research is ongoing to explore its efficacy in treating various diseases.

Medicine: In the medical field, this compound is being studied for its therapeutic properties. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In industry, this compound is used in the production of advanced materials, including polymers and organic semiconductors. Its unique properties contribute to the development of new technologies.

Comparison with Similar Compounds

  • Thiophene derivatives

  • Pyrazole derivatives

  • Sulfonamide derivatives

Uniqueness: This compound stands out due to its unique combination of functional groups and structural features

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Properties

IUPAC Name

N-[3-[2-(4-methylphenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S3/c1-15-8-10-18(11-9-15)31(27,28)24-20(21-7-4-12-29-21)14-19(22-24)16-5-3-6-17(13-16)23-30(2,25)26/h3-13,20,23H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZADYCQSPLYAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC(=CC=C3)NS(=O)(=O)C)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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